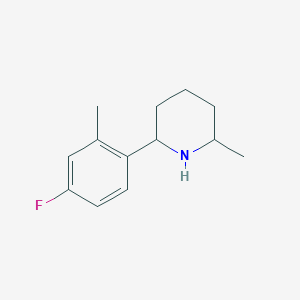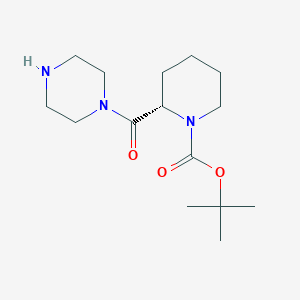![molecular formula C13H21NO4 B13492746 rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13492746.png)
rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid is a complex organic molecule featuring a bicyclic hexane structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a bicyclo[2.2.0]hexane ring system. The carboxylic acid functional group is also a significant feature of this molecule. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to first construct the bicyclo[2.2.0]hexane core through a Diels-Alder reaction, followed by functional group modifications to introduce the amino and carboxylic acid groups. The tert-butoxycarbonyl (Boc) group is then introduced using Boc anhydride under basic conditions to protect the amino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale productionThe reaction conditions are carefully controlled to maximize yield and purity while minimizing the production of by-products .
化学反応の分析
Types of Reactions
rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of free amines.
科学的研究の応用
rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
作用機序
The mechanism of action of rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed to reveal the free amino group, which can then participate in various biochemical pathways. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity to its targets .
類似化合物との比較
Similar Compounds
rac-(1R,2S,3R,4S)-3-aminomethylbicyclo[2.2.0]hexane-2-carboxylic acid: Lacks the Boc protecting group.
rac-(1R,2S,3R,4S)-3-(hydroxymethyl)bicyclo[2.2.0]hexane-2-carboxylic acid: Contains a hydroxyl group instead of an amino group.
Uniqueness
The presence of the Boc protecting group in rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid provides unique reactivity and stability, making it a valuable intermediate in synthetic chemistry .
特性
分子式 |
C13H21NO4 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
(1S,2R,3S,4R)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[2.2.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-9-7-4-5-8(7)10(9)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9+,10-/m1/s1 |
InChIキー |
QFMCZOJNBRESGS-XFWSIPNHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC[C@H]1[C@@H]2CC[C@@H]2[C@H]1C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NCC1C2CCC2C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


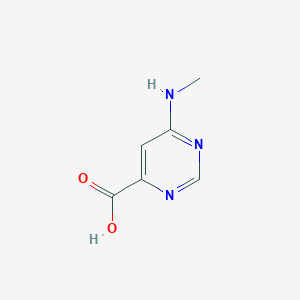
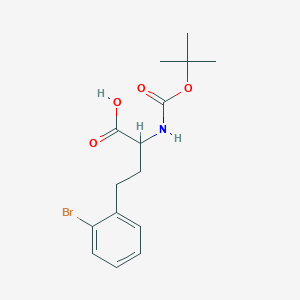

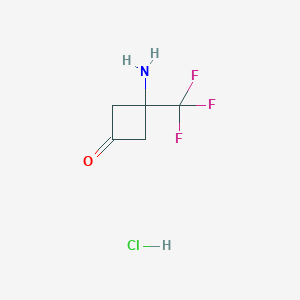

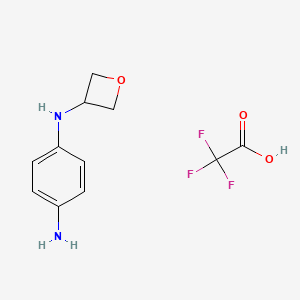
![1-[Cbz(methyl)amino]cyclopropanecarbonitrile](/img/structure/B13492689.png)
![2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide](/img/structure/B13492694.png)
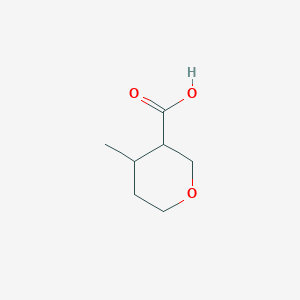
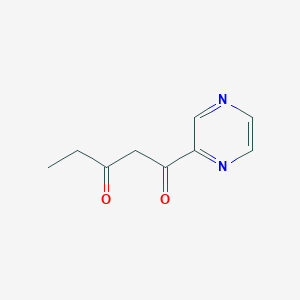
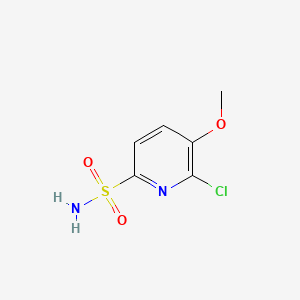
![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13492742.png)
